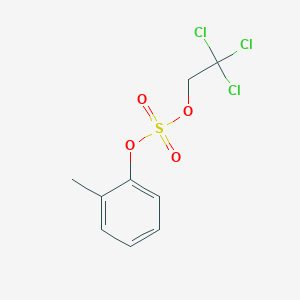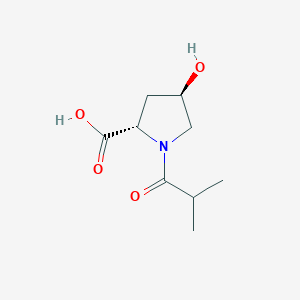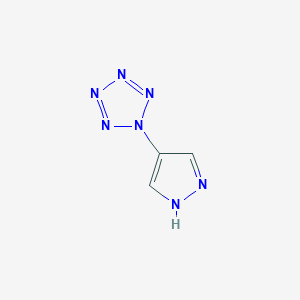![molecular formula C11H16N2O4S B12540023 Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1) CAS No. 676542-93-1](/img/structure/B12540023.png)
Oxalic acid--N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine (1/1) is a complex organic compound that combines oxalic acid with a substituted ethane-1,2-diamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine typically involves the reaction of oxalic acid with N1-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine. The reaction is usually carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for higher yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a usable form.
Analyse Chemischer Reaktionen
Types of Reactions
Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction could produce amines or other reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications or its role as a precursor in drug synthesis.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine include other substituted ethane-1,2-diamines and oxalic acid derivatives. Examples include:
- N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine
- Oxalic acid dihydrate
- N-(1-naphthyl)ethylenediamine
Uniqueness
What sets oxalic acid–N~1~-[2-(methylsulfanyl)phenyl]ethane-1,2-diamine apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
676542-93-1 |
|---|---|
Molekularformel |
C11H16N2O4S |
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
N'-(2-methylsulfanylphenyl)ethane-1,2-diamine;oxalic acid |
InChI |
InChI=1S/C9H14N2S.C2H2O4/c1-12-9-5-3-2-4-8(9)11-7-6-10;3-1(4)2(5)6/h2-5,11H,6-7,10H2,1H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
WXIPGUMPJJQFPN-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC=C1NCCN.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Chlorophenyl)ethynyl]-1-methylpiperidin-4-ol](/img/structure/B12539941.png)
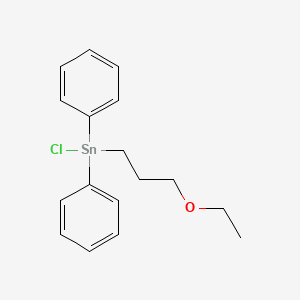


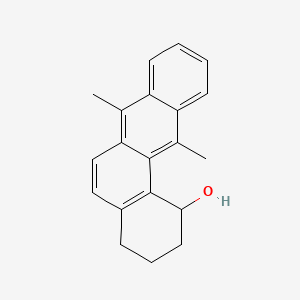
![2-{(E)-[(3-Chlorophenyl)methylidene]amino}benzoic acid](/img/structure/B12539989.png)
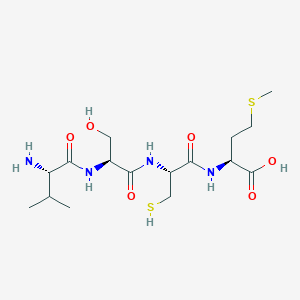
![N-{[Bis(2-hydroxyethyl)amino]methyl}-5-chloro-2-methoxybenzamide](/img/structure/B12540005.png)
![1-Methoxy-4-{1-[(prop-2-yn-1-yl)oxy]prop-2-yn-1-yl}benzene](/img/structure/B12540007.png)
![3-[(1R)-1-Hydroxypropyl]benzonitrile](/img/structure/B12540009.png)
